

3-(2-Quinoliny)acrylic acid CAS number 81124-50-7 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(2-Quinoliny)acrylic acid

Cat. No.: B3021114

[Get Quote](#)

An In-depth Technical Guide to **3-(2-Quinoliny)acrylic Acid**

Prepared by: Gemini, Senior Application Scientist

Introduction

3-(2-Quinoliny)acrylic acid, identified by CAS Number 81124-50-7, is a bifunctional organic compound that incorporates the heterocyclic quinoline scaffold and the reactive acrylic acid moiety.^{[1][2]} The quinoline ring system is a prominent pharmacophore found in numerous biologically active compounds, while the α,β -unsaturated carboxylic acid group serves as a versatile synthetic handle and a participant in various biochemical interactions.^[3] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, reactivity profile, and potential applications, tailored for researchers and professionals in chemical synthesis and drug development.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is foundational for all research and development activities. This section details the key identifiers and structural representation of **3-(2-Quinoliny)acrylic acid**.

Synonyms:

- (E)-3-Quinolin-2-yl-acrylic acid^[1]

- (2E)-3-Quinolin-2-ylacrylic acid[4]
- 3-(2-quinolyl)acrylic acid[4]
- (E)-3-(2-quinolyl)prop-2-enoic acid[4]

Chemical Structure:

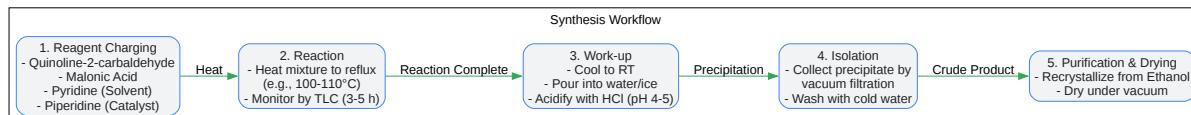
Caption: Chemical Structure of **3-(2-Quinoliny)acrylic acid**.

Physicochemical Properties

A summary of the core physicochemical properties is presented below. It is important to note that while the melting point is experimentally determined, other values such as boiling point and density are often predicted via computational models.[3][4]

Property	Value	Source
CAS Number	81124-50-7	[1][2][4][5]
Molecular Formula	C ₁₂ H ₉ NO ₂	[1][2][4]
Molecular Weight	199.21 g/mol	[1][3][4]
Appearance	Yellow to brown solid	[4]
Melting Point	197-198 °C	[1]
Boiling Point (Predicted)	394.8 ± 17.0 °C	[3][4]
Density (Predicted)	1.307 ± 0.06 g/cm ³	[3][4]
pKa (Predicted)	1.95 ± 0.10	[3][4]
Purity	Typically ≥96%	[5]

Synthesis and Mechanistic Insights


The most common and efficient route for the synthesis of **3-(2-Quinoliny)acrylic acid** is the Knoevenagel condensation, specifically the Doebner modification, which involves the reaction of an aldehyde with malonic acid.[6][7]

Reaction Scheme: Quinoline-2-carbaldehyde + Malonic Acid → **3-(2-Quinoliny)acrylic acid** + H₂O + CO₂

Underlying Principles (E-E-A-T)

- Expertise & Experience: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound (malonic acid) to a carbonyl group (quinoline-2-carbaldehyde), followed by dehydration.[6][8] The Doebner modification is particularly effective for this transformation, utilizing pyridine as both the solvent and a basic catalyst.[7] Piperidine is often added in catalytic amounts to accelerate the initial condensation step by forming a more reactive enamine intermediate. The subsequent heating promotes decarboxylation of the intermediate vinylogous malonic acid, driving the reaction to completion.
- Trustworthiness: This protocol is a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product is a solid, allowing for straightforward isolation by filtration upon acidification. Purification by recrystallization yields a product with a sharp melting point, confirming its identity and purity.[1]

Detailed Experimental Protocol

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-(2-Quinoliny)acrylic acid**.

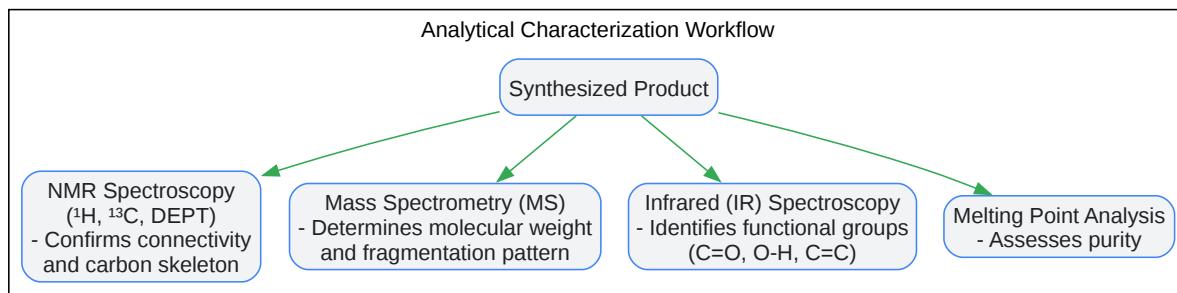
Step-by-Step Methodology:

- Reagent Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add quinoline-2-carbaldehyde (1.0 eq), malonic acid (1.1-1.2 eq), and pyridine (as

solvent, approx. 4-5 mL per gram of aldehyde).

- Catalyst Addition: To the stirred suspension, add a catalytic amount of piperidine (0.05-0.1 eq).
- Reaction: Heat the reaction mixture to reflux (approximately 100-110°C) for 3 to 5 hours. The progress of the reaction should be monitored by TLC, observing the consumption of the starting aldehyde.
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the dark reaction mixture into a beaker containing a mixture of crushed ice and water.
- Precipitation: While stirring vigorously, slowly add concentrated hydrochloric acid (HCl) until the pH of the solution reaches 4-5. A solid precipitate will form.
- Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove pyridine hydrochloride and any unreacted malonic acid.
- Purification and Drying: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol. Dry the purified crystals under vacuum to obtain **3-(2-Quinoliny)acrylic acid** as a solid.^[4]

Chemical Reactivity and Potential Applications


The reactivity of **3-(2-Quinoliny)acrylic acid** is dictated by its constituent functional groups: the quinoline ring, the carboxylic acid, and the α,β -unsaturated system.

- Acrylic Acid Moiety: This functional group is an excellent Michael acceptor, susceptible to nucleophilic addition at the β -position.^[9] It also undergoes typical carboxylic acid reactions, such as esterification and amidation.^[10] The double bond can participate in polymerization and cycloaddition reactions.^[11]
- Quinoline Moiety: The nitrogen atom of the quinoline ring is basic and can be protonated or quaternized. The aromatic system can undergo electrophilic substitution, although it is generally less reactive than benzene.

Applications in Drug Development: The primary documented application for this compound is as a key intermediate in the synthesis of advanced pharmaceutical agents. Notably, (2E)-3-Quinolin-2-ylacrylic Acid is utilized in the preparation of Piperlongumine derivatives, which are being investigated as potential anticancer agents.^[4] The unique combination of the quinoline core and the acrylic acid linker allows for the construction of complex molecules with potential therapeutic value.

Analytical Characterization

Confirming the structure and purity of the synthesized compound is critical. A standard suite of analytical techniques is employed for this purpose.

[Click to download full resolution via product page](#)

Caption: Standard workflow for analytical characterization.

Expected Spectroscopic Data

While actual spectra require experimental acquisition, the expected features can be predicted based on the known structure:

- **¹H NMR:** The spectrum should show distinct signals for the protons on the quinoline ring (typically in the 7.5-8.5 ppm range). The two vinylic protons of the acrylic acid moiety will appear as doublets (due to coupling with each other) in the 6.5-8.0 ppm range. A broad singlet for the carboxylic acid proton will be present, typically downfield (>10 ppm).

- ^{13}C NMR: The spectrum will show 12 distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (>165 ppm). Signals for the aromatic and vinylic carbons will appear in the 120-150 ppm range.
- IR Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (a broad band around $2500\text{-}3300\text{ cm}^{-1}$), the C=O stretch (around $1680\text{-}1710\text{ cm}^{-1}$), the C=C stretch (around $1620\text{-}1640\text{ cm}^{-1}$), and C-H stretches from the aromatic ring (around $3000\text{-}3100\text{ cm}^{-1}$).[\[12\]](#)[\[13\]](#)
- Mass Spectrometry: The molecular ion peak (M^+) should be observed at $\text{m/z} = 199.21$, corresponding to the molecular weight of the compound.[\[2\]](#)

Safety and Handling

As a senior scientist, ensuring laboratory safety is paramount. The following guidelines are based on available data for the compound and its parent structures, acrylic acid and quinoline.

- GHS Hazard Statements: H319: Causes serious eye irritation.[\[4\]](#)
- Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P337+P313 (If eye irritation persists: Get medical advice/attention).[\[4\]](#)

Handling Recommendations:

- Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
- Storage: Store at room temperature in a tightly sealed container in a dry and well-ventilated place.[\[4\]](#)
- In Case of Spillage: Avoid generating dust. Sweep up the material, place it in a suitable container for disposal, and clean the area thoroughly.

The parent molecule, acrylic acid, is known to be corrosive, flammable, and can polymerize exothermically.^{[14][15][16][17]} While **3-(2-Quinoliny)acrylic acid** is a solid and less volatile, caution should be exercised, and it should be kept away from strong bases, oxidizing agents, and sources of ignition.^[16]

References

- Exclusive Chemistry Ltd. (2024). **3-(2-Quinoliny)acrylic acid**. [\[Link\]](#)
- 摩礦化学. (n.d.). 3-喹啉-2-丙烯酸. [\[Link\]](#)
- ResearchGate. (n.d.).
- Cardinal Scholar. (n.d.).
- Wikipedia. (n.d.).
- Organic Reactions. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Pharmaffiliates. (n.d.). 3-(2-Thienyl)acrylic Acid. [\[Link\]](#)
- Journal of the Indian Chemical Society. (1935). The condensation of aldehydes with malonic acid in the presence of organic bases. [\[Link\]](#)
- MDPI. (2025).
- PENTA chemicals. (2025). Acrylic acid. [\[Link\]](#)
- Journal of the Indian Chemical Society. (1934). The condensation of aldehydes with malonic acid. [\[Link\]](#)
- PubMed. (1989). Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. [\[Link\]](#)
- ERIC. (2023).
- Journal of the Indian Chemical Society. (1935). The condensation of aldehydes with malonic acid in the presence of organic bases. [\[Link\]](#)
- Wikipedia. (n.d.). Acrylic acid. [\[Link\]](#)
- PubChem. (n.d.). Acrylic Acid. [\[Link\]](#)
- PubChem. (n.d.). 3-(2-Thienyl)acrylic acid. [\[Link\]](#)
- ResearchGate. (n.d.). ¹ H NMR spectra of (a) pure acrylic acid and containing (b) 3 mol%. [\[Link\]](#)
- Shanghai Douwin Chemical Co.,Ltd. (n.d.). Synthesis Technology of Acrylic Acid (AA). [\[Link\]](#)
- YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [\[Link\]](#)
- PrepChem.com. (n.d.).
- ResearchGate. (n.d.).
- PubChem. (n.d.). 3-(2-Chloro-3-quinolyl)acrylic acid. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. exchemistry.com [exchemistry.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-QUINOLIN-2-YL-ACRYLIC ACID | 81124-50-7 [chemicalbook.com]
- 5. 81124-50-7 Cas No. | (E)-3-(Quinolin-2-yl)acrylic acid | Apollo [store.apolloscientific.co.uk]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Knoevenagel Condensation [organic-chemistry.org]
- 8. organicreactions.org [organicreactions.org]
- 9. Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acrylic acid - Wikipedia [en.wikipedia.org]
- 11. Acrylates and Acrylic Acids | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. files.eric.ed.gov [files.eric.ed.gov]
- 13. youtube.com [youtube.com]
- 14. fishersci.com [fishersci.com]
- 15. pentachemicals.eu [pentachemicals.eu]
- 16. ACRYLIC ACID, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. arkema.com [arkema.com]
- To cite this document: BenchChem. [3-(2-Quinolinyl)acrylic acid CAS number 81124-50-7 properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3021114#3-2-quinolinyl-acrylic-acid-cas-number-81124-50-7-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com